molecular formula C12H8FNO2 B3059728 2-(3-Fluorophenyl)nicotinic acid CAS No. 1214365-08-8

2-(3-Fluorophenyl)nicotinic acid

Cat. No.: B3059728
CAS No.: 1214365-08-8
M. Wt: 217.20
InChI Key: ORUDTMKJDTXBQF-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)nicotinic acid is an organic compound with the molecular formula C12H8FNO2 It is a derivative of nicotinic acid, where a fluorophenyl group is attached to the second position of the pyridine ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(3-Fluorophenyl)nicotinic acid are not well-studied. It can be inferred from the properties of nicotinic acid and its derivatives. Nicotinic acid serves as a precursor for the synthesis of the coenzymes NAD and NADP, which participate in numerous metabolic reactions .

Cellular Effects

The cellular effects of this compound are currently unknown. Nicotinic acid and its derivatives have been shown to have significant effects on cellular processes. For instance, nicotinic acid has been found to have antilipolytic, vasodilatory, and neuroprotective functions .

Molecular Mechanism

Nicotinic acid and its derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that the effects of such compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Studies on nicotinic acid and its derivatives have shown that the effects can vary with dosage, with potential toxic or adverse effects at high doses .

Metabolic Pathways

Nicotinic acid and its derivatives are involved in various metabolic pathways, including those involving enzymes and cofactors .

Transport and Distribution

Studies on nicotinic acid suggest that it is transported and distributed via specific transporters and binding proteins .

Subcellular Localization

The subcellular localization of similar compounds can have significant effects on their activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)nicotinic acid typically involves the reaction of 3-fluorobenzaldehyde with malonic acid in the presence of ammonium acetate, followed by cyclization and decarboxylation. The reaction conditions often require a solvent such as ethanol and a catalyst like piperidine. The process can be summarized as follows:

    Condensation: 3-fluorobenzaldehyde reacts with malonic acid in the presence of ammonium acetate.

    Cyclization: The intermediate undergoes cyclization to form the pyridine ring.

    Decarboxylation: The final step involves decarboxylation to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorophenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluorophenyl)nicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in the study of receptor-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • 2-(4-Fluorophenyl)nicotinic acid
  • 2-(2-Fluorophenyl)nicotinic acid
  • 2-(3-Chlorophenyl)nicotinic acid

Comparison:

  • Binding Affinity: The position of the fluorine atom can significantly influence the binding affinity and specificity of the compound towards its targets.
  • Chemical Reactivity: The presence of different substituents (e.g., fluorine vs. chlorine) can alter the chemical reactivity and stability of the compound.
  • Biological Activity: Variations in the substituent position and type can lead to differences in biological activity, making each compound unique in its applications.

Properties

IUPAC Name

2-(3-fluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-9-4-1-3-8(7-9)11-10(12(15)16)5-2-6-14-11/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUDTMKJDTXBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673409
Record name 2-(3-Fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214365-08-8
Record name 2-(3-Fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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